(4-Ethoxychroman-4-yl)methanamine
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Overview
Description
(4-Ethoxychroman-4-yl)methanamine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological and pharmaceutical activities. This compound features a chroman ring system with an ethoxy group at the 4-position and a methanamine group attached to the same carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxychroman-4-yl)methanamine typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized via Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Methanamine Group: The methanamine group can be introduced via reductive amination of the corresponding aldehyde or ketone using ammonia or an amine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxychroman-4-yl)methanamine undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of chroman-4-one derivatives.
Reduction: Formation of chroman-4-ylmethanol.
Substitution: Formation of various substituted chroman derivatives.
Scientific Research Applications
(4-Ethoxychroman-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4-Ethoxychroman-4-yl)methanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxychroman-4-yl)methanamine
- (4-Propoxychroman-4-yl)methanamine
- (4-Butoxychroman-4-yl)methanamine
Uniqueness
(4-Ethoxychroman-4-yl)methanamine is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(4-ethoxy-2,3-dihydrochromen-4-yl)methanamine |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(9-13)7-8-14-11-6-4-3-5-10(11)12/h3-6H,2,7-9,13H2,1H3 |
InChI Key |
LHPIWTPXUCURFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCOC2=CC=CC=C21)CN |
Origin of Product |
United States |
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